N-Cyano-N'-methylguanidine

Beschreibung

The exact mass of the compound N-Cyano-N'-methylguanidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Cyano-N'-methylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyano-N'-methylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-cyano-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-6-3(5)7-2-4/h1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQWQBQGWREFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167033 | |

| Record name | 3-Methylcyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-07-0 | |

| Record name | N-Cyano-N′-methylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyanoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyano-N'-methylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of N-Cyano-N'-methylguanidine

An In-depth Technical Guide to N-Cyano-N'-methylguanidine: Properties, Analysis, and Applications

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of N-Cyano-N'-methylguanidine (NCMG), a key intermediate and building block in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document delves into the causality behind its properties and the practical considerations for its use in a research and development setting. The information herein is synthesized from established chemical literature and databases to ensure scientific integrity and provide actionable insights for professionals in drug development and chemical research.

Molecular Identity and Structural Framework

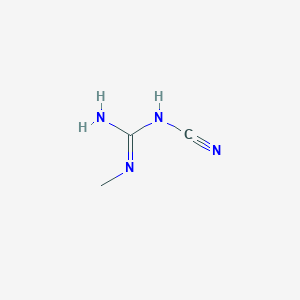

N-Cyano-N'-methylguanidine, a substituted guanidine derivative, is characterized by the presence of both a cyano (-C≡N) and a methyl (-CH₃) group on the guanidine backbone.[1] This unique combination of functional groups dictates its chemical reactivity and physical properties.

Key Identifiers:

The planarity of the guanidine group, a consequence of resonance delocalization, combined with the linear geometry of the cyano group, results in a distinct molecular architecture.

Caption: 2D structure of N-Cyano-N'-methylguanidine.

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of NCMG are direct consequences of its molecular structure. The presence of multiple nitrogen atoms allows for hydrogen bonding, influencing its melting point and solubility in polar solvents.

Table 1: Summary of Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | 91-92 °C | [2] |

| Boiling Point | 119.2 ± 23.0 °C (Predicted) | [2] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 3.09 ± 0.70 (Predicted) | [2] |

| Solubility | Soluble in polar solvents. The guanidine group can form hydrogen bonds with water, suggesting water solubility. | [3][4] |

Expert Insights: The relatively low predicted pKa compared to unsubstituted guanidine (pKa ≈ 13.5) is a critical feature. The strong electron-withdrawing effect of the cyano group significantly reduces the basicity of the guanidine moiety. This modulation of basicity is a fundamental principle often exploited in drug design to fine-tune the pharmacokinetic properties of a lead compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key functional groups in NCMG give rise to characteristic signals in IR, NMR, and mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of the cyano and N-H functionalities.[5] The vibrational frequencies of these bonds serve as a diagnostic fingerprint for the molecule.[6]

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ . The presence of a band around 2225 cm⁻¹ is highly indicative of the cyano group.[7]

-

N-H Stretch: One or more broad to medium bands are anticipated in the 3100-3500 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the guanidine group.

-

C-N Stretch: Absorptions in the fingerprint region (1000-1350 cm⁻¹ ) will correspond to C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8]

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet would be expected, typically in the range of 2.7-3.0 ppm . The exact chemical shift is influenced by the adjacent nitrogen atom. For the related compound methylguanidine, this signal appears at 2.83 ppm.[9]

-

Amine Protons (-NH, -NH₂): Broad signals are expected, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

-

¹³C NMR:

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around 30-35 ppm .

-

Guanidine Carbon (C=N): This quaternary carbon would appear significantly downfield, typically in the 155-165 ppm range, due to its bonding to three nitrogen atoms.

-

Nitrile Carbon (-C≡N): The cyano carbon signal is expected in the 115-125 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.[8]

-

Exact Mass: For C₃H₆N₄, the calculated monoisotopic mass is 98.05924 Da . High-resolution mass spectrometry (HRMS) should confirm this value, providing strong evidence for the molecular formula.

-

Fragmentation: While detailed fragmentation patterns require experimental data, common fragmentation pathways would likely involve the loss of small neutral molecules like HCN or CH₃N.

Chemical Properties and Synthetic Utility

The reactivity of NCMG is dominated by the interplay between the nucleophilic guanidine group and the electron-withdrawing cyano group.

Reactivity Profile

-

Nucleophilicity and Basicity: Despite the reduced basicity, the guanidine moiety retains nucleophilic character, allowing it to participate in reactions with electrophiles. Guanidine derivatives are well-established as strong bases and effective nucleophiles.[3]

-

Role of the Cyano Group: The cyano group significantly influences the electronic properties of the molecule and serves as a key functional handle for further synthetic transformations.[3]

Application in Synthesis: The Pathway to Cimetidine

A prime example of NCMG's utility is its role as a precursor in the synthesis of Cimetidine, a histamine H₂ receptor antagonist.[10] The synthesis involves the reaction of NCMG with a suitable electrophile containing the imidazole ring system.

Caption: Synthetic route from NCMG to Cimetidine.

This reaction highlights the strategic importance of NCMG, where its pre-formed N-cyano-N'-methylguanidine core is coupled with another key fragment to assemble the final drug molecule.[10] This modular approach is a common and efficient strategy in pharmaceutical manufacturing.

Experimental Protocols: A Practical Guide

Scientific integrity requires robust and reproducible experimental methods. The following protocols are standardized procedures for characterizing NCMG.

Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid sample of N-Cyano-N'-methylguanidine as a measure of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry NCMG is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (91 °C).

-

Observation: The rate of heating is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A pure compound should exhibit a sharp melting range of 1-2 °C.

Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-quality ¹H and ¹³C NMR spectra of N-Cyano-N'-methylguanidine for structural verification.

Methodology:

-

Solvent Selection: A deuterated polar solvent such as DMSO-d₆ or D₂O is chosen due to the compound's solubility. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

Sample Preparation: Approximately 5-10 mg of NCMG is accurately weighed and dissolved in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrumentation: The NMR tube is placed in the NMR spectrometer.

-

Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard ¹H NMR spectrum is acquired.

-

A proton-decoupled ¹³C NMR spectrum is then acquired. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Safety and Handling

As with all chemical reagents, proper handling of NCMG is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[11][12] Handle in a well-ventilated area or a chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Broader Applications and Future Outlook

The utility of N-Cyano-N'-methylguanidine extends beyond being a mere synthetic intermediate. Its unique structural and electronic properties make it a valuable scaffold in medicinal chemistry and drug discovery.

-

Drug Development: It serves as a lead compound or a key building block for synthesizing new therapeutic agents.[1] Its derivatives have been investigated for various pharmacological activities, including H₂-receptor antagonism and potential anti-inflammatory effects.[1][13]

-

Chemical Biology: The guanidine group is known for its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. This makes NCMG and its analogs useful probes for studying protein-ligand interactions and enzyme mechanisms.[1]

The continued exploration of guanidine-containing compounds in drug development ensures that NCMG will remain a relevant and important molecule for researchers and scientists.

References

-

PubChem. (n.d.). Methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Guanidine, N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-. Substance Registry Services. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). Guanidine, n-cyano-n'-methyl-n''-(2-(((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thio)ethyl)-. Retrieved from [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved from [Link]

-

Barocelli, E., et al. (1989). H2-receptor antagonist activity of N-methylthiourea, N-cyano-N'-methylguanidine, N-cyanoamidine, N-carbamoylamidine and N-sulfamoylamidine 5-substituted thiazole derivatives on guinea-pig atria. Agents and Actions, 27(1-2), 195-7. Retrieved from [Link]

-

Neels, J., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1021. Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. Retrieved from [Link]

-

ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-Butyl-N'-cyano-N''-methylguanidine. Retrieved from [Link]

- Google Patents. (n.d.). EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof.

-

MDPI. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5032. Retrieved from [Link]

-

PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. N-Cyano-N'-methylguanidine | 1609-07-0 | Benchchem [benchchem.com]

- 2. N-cyano-N'-methylguanidine | 1609-07-0 [chemicalbook.com]

- 3. CAS 44830-55-9: Guanidine, N-cyano-N'-(1-methylethyl)- [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0279644A1 - Cyanoguanidine derivative and process for preparation thereof - Google Patents [patents.google.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. H2-receptor antagonist activity of N-methylthiourea, N-cyano-N'-methylguanidine, N-cyanoamidine, N-carbamoylamidine and N-sulfamoylamidine 5-substituted thiazole derivatives on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: Harnessing N-Cyano-N'-methylguanidine in Multi-Step Organic Synthesis

For the modern medicinal chemist and process development scientist, the quest for efficient and versatile building blocks is perpetual. N-Cyano-N'-methylguanidine, a seemingly simple yet functionally rich molecule, has emerged as a powerful synthon in the construction of a diverse array of bioactive molecules and heterocyclic scaffolds. Its unique electronic and structural properties, stemming from the interplay between the nucleophilic guanidine and the electrophilic cyano group, render it a valuable tool for the synthesis of pharmaceuticals and other high-value organic compounds. This guide provides an in-depth exploration of the applications and protocols involving N-Cyano-N'-methylguanidine, offering field-proven insights for researchers, scientists, and drug development professionals.

Unveiling the Chemical Personality of N-Cyano-N'-methylguanidine

N-Cyano-N'-methylguanidine (CAS No. 1609-07-0) is a crystalline solid with a molecular weight of 98.11 g/mol .[1] Its structure presents a fascinating dichotomy of reactivity. The guanidine moiety is a strong base and a potent nucleophile, readily participating in addition and condensation reactions. Conversely, the cyano group acts as an electron-withdrawing group and an electrophilic center, susceptible to nucleophilic attack. This dual reactivity is the cornerstone of its utility in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C3H6N4 | [1] |

| Molecular Weight | 98.11 g/mol | [1] |

| Melting Point | 91-92 °C | [1] |

| Appearance | White to off-white powder | |

| CAS Number | 1609-07-0 | [1] |

The Cornerstone Application: Synthesis of Cimetidine and its Analogs

Perhaps the most well-documented and commercially significant application of N-Cyano-N'-methylguanidine is its role as a key intermediate in the synthesis of Cimetidine , a landmark H2-receptor antagonist used to treat peptic ulcers.[2][3] The synthesis of Cimetidine showcases the utility of N-Cyano-N'-methylguanidine in constructing complex, biologically active molecules.

The general synthetic strategy involves the reaction of N-Cyano-N'-methylguanidine with a suitable sulfur-containing nucleophile, which is then coupled with a substituted imidazole moiety.

Protocol 1: A Representative Synthesis of a Cimetidine Precursor

This protocol outlines a general procedure for the synthesis of a key intermediate in the production of Cimetidine, N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine, which is then reacted with a protected hydroxymethylimidazole derivative.

Reaction Scheme:

A simplified representation of the initial step in Cimetidine synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| N-Cyano-N'-methylguanidine | 1609-07-0 | 98.11 g/mol | 9.81 g | 0.1 |

| Cysteamine hydrochloride | 156-57-0 | 113.61 g/mol | 11.36 g | 0.1 |

| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | 8.00 g | 0.2 |

| Methanol | 67-56-1 | 32.04 g/mol | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (11.36 g, 0.1 mol) in methanol (50 mL).

-

Slowly add a solution of sodium hydroxide (8.00 g, 0.2 mol) in methanol (50 mL) to the cysteamine solution. Stir for 15 minutes at room temperature.

-

To this mixture, add N-Cyano-N'-methylguanidine (9.81 g, 0.1 mol) in one portion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

The filtrate, containing the desired product, can be used directly in the subsequent step or concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

Causality Behind Experimental Choices: The use of sodium hydroxide is to neutralize the hydrochloride salt of cysteamine, liberating the free amine which is the active nucleophile. Methanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

A Versatile Building Block for Heterocyclic Synthesis

The utility of N-Cyano-N'-methylguanidine extends far beyond the synthesis of Cimetidine. Its inherent reactivity makes it an excellent starting material for the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and many biologically active molecules. N-Cyano-N'-methylguanidine can react with 1,3-dicarbonyl compounds or their equivalents to afford substituted pyrimidines.

Reaction Workflow:

General workflow for pyrimidine synthesis.

The reaction proceeds via an initial condensation of the guanidine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The choice of base and solvent is crucial in directing the reaction towards the desired product and minimizing side reactions.

Protocol 2: Synthesis of a 2-Amino-4-hydroxy-6-methylpyrimidine Derivative

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| N-Cyano-N'-methylguanidine | 1609-07-0 | 98.11 g/mol | 4.91 g | 0.05 |

| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | 6.51 g | 0.05 |

| Sodium ethoxide | 141-52-6 | 68.05 g/mol | 3.40 g | 0.05 |

| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium metal (1.15 g, 0.05 mol) in absolute ethanol (30 mL) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add N-Cyano-N'-methylguanidine (4.91 g, 0.05 mol) and stir until dissolved.

-

Add ethyl acetoacetate (6.51 g, 0.05 mol) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired pyrimidine derivative.

Emerging Applications in Drug Discovery

The guanidine moiety is a common pharmacophore found in a wide range of biologically active molecules. The ability of N-Cyano-N'-methylguanidine to introduce this functional group makes it a valuable tool in modern drug discovery.

Synthesis of Kinase Inhibitors

Recent research has highlighted the potential of guanidine-containing compounds as inhibitors of various kinases, which are important targets in cancer therapy. The N-methylguanidine scaffold can be elaborated to generate potent and selective kinase inhibitors. While specific protocols using N-Cyano-N'-methylguanidine for kinase inhibitor synthesis are often proprietary, the general principle involves using it as a nucleophile to react with electrophilic intermediates, thereby incorporating the guanidine core into a larger, more complex molecule designed to fit the ATP-binding pocket of a target kinase.

Conceptual Synthetic Pathway:

Conceptual pathway to kinase inhibitors.

Conclusion and Future Outlook

N-Cyano-N'-methylguanidine has proven itself to be a versatile and valuable reagent in multi-step organic synthesis. Its ambiphilic nature, combining both nucleophilic and electrophilic centers, allows for a rich and diverse range of chemical transformations. From the industrial-scale synthesis of the blockbuster drug Cimetidine to the laboratory-scale exploration of novel heterocyclic scaffolds and potential therapeutic agents, this unassuming molecule continues to empower chemists in their synthetic endeavors. As the demand for novel and complex molecular architectures in drug discovery and materials science grows, the applications of N-Cyano-N'-methylguanidine are poised to expand even further, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

-

PubChem. N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. [Link]

- Google Patents.

Sources

- 1. N-cyano-N'-methylguanidine | 1609-07-0 [chemicalbook.com]

- 2. N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride | C10H18Cl2N6S | CID 5743626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0046635A1 - Process for the preparation of cimetidine - Google Patents [patents.google.com]

Synthesis of N''-Substituted-N-Cyanoguanidines: A Detailed Protocol for Researchers

Introduction: The Significance of the Cyanoguanidine Scaffold

The N''-substituted-N-cyanoguanidine moiety is a cornerstone in medicinal chemistry and drug development, recognized for its role as a versatile bioisostere of ureas and thioureas. This structural motif is present in a range of biologically active compounds, including the histamine H2-receptor antagonist cimetidine, used in the treatment of peptic ulcers, and the potassium channel opener pinacidil, an antihypertensive agent. The unique electronic properties of the cyanoguanidine group, which allow it to act as both a hydrogen bond donor and acceptor, contribute to its potent and diverse pharmacological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the standard protocols for the synthesis of N''-substituted-N-cyanoguanidines, emphasizing the rationale behind experimental choices and providing detailed, validated methodologies.

Core Synthetic Strategies

The synthesis of N''-substituted-N-cyanoguanidines can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. This document details three primary and field-proven synthetic routes:

-

Direct Condensation of Dicyandiamide with Amines: A straightforward and atom-economical approach, particularly effective for the synthesis of N''-aryl- and N''-alkyl-N-cyanoguanidines.

-

Conversion of Thioureas: A versatile method that allows for the synthesis of a wide array of substituted cyanoguanidines from readily available thiourea precursors.

-

From Diphenyl N-Cyanocarbonimidate: A classical and effective two-step, one-pot method for the synthesis of diversely substituted cyanoguanidines.

The following sections will provide a detailed exploration of each of these methodologies, complete with step-by-step protocols, mechanistic insights, and data presentation to guide the researcher in selecting and executing the most suitable synthesis for their target compounds.

Method 1: Direct Condensation of Dicyandiamide with Amines

This method represents one of the most direct routes to N''-substituted-N-cyanoguanidines, involving the reaction of an amine with dicyandiamide (cyanoguanidine). The reaction is often facilitated by the use of a copper(II) salt catalyst, which is particularly beneficial for the less nucleophilic aromatic amines.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the amine on one of the nitrile groups of dicyandiamide. The use of a copper(II) catalyst, such as copper(II) sulfate, is thought to activate the nitrile group, making it more susceptible to nucleophilic attack. The proposed mechanism involves the formation of a copper-amine complex, which then interacts with dicyandiamide to facilitate the addition reaction.

Figure 1: Conceptual workflow for the copper-catalyzed synthesis of N''-substituted-N-cyanoguanidines from dicyandiamide.

Detailed Experimental Protocol: Synthesis of N''-Aryl-N-cyanoguanidines

This protocol describes a general procedure for the synthesis of N''-aryl-N-cyanoguanidines using an aromatic amine and dicyandiamide with copper(II) sulfate as a catalyst.

Materials:

-

Aromatic amine (1.0 eq)

-

Dicyandiamide (1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl)

-

Aqueous Ammonia

-

EDTA (Ethylenediaminetetraacetic acid)

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic amine (1.0 eq) and dicyandiamide (1.2 eq) in tetrahydrofuran (THF).

-

Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

To the residue, add a dilute aqueous solution of hydrochloric acid and stir for 30 minutes.

-

Cool the mixture in an ice bath and slowly add a cooled aqueous solution of ammonia containing EDTA until the pH is basic. This will precipitate the product and complex the copper ions.

-

-

Isolation and Purification:

-

Filter the precipitated solid and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford the pure N''-aryl-N-cyanoguanidine.

-

Data Presentation: Representative Yields

| Entry | Aromatic Amine | Product | Yield (%) |

| 1 | Aniline | N''-Phenyl-N-cyanoguanidine | 75 |

| 2 | p-Toluidine | N''-(4-Methylphenyl)-N-cyanoguanidine | 81 |

| 3 | p-Anisidine | N''-(4-Methoxyphenyl)-N-cyanoguanidine | 78 |

| 4 | p-Chloroaniline | N''-(4-Chlorophenyl)-N-cyanoguanidine | 72 |

Method 2: Conversion of N,N'-Disubstituted Thioureas

This method is highly versatile and allows for the synthesis of a wide range of N,N'-disubstituted cyanoguanidines. The conversion of a thiourea to a cyanoguanidine is typically a two-step process involving the activation of the thiourea, often to a carbodiimide intermediate, followed by the addition of cyanamide. The use of a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a convenient and efficient one-pot procedure.[1] Microwave-assisted synthesis has also emerged as a rapid and high-yielding alternative.[2]

Mechanistic Rationale

The reaction proceeds through the activation of the thiourea with a coupling agent like EDC. The EDC activates the sulfur atom of the thiourea, making it a good leaving group. Subsequent intramolecular cyclization and elimination of the EDC-thiourea adduct leads to the formation of a carbodiimide. The carbodiimide is then attacked by the nucleophilic nitrogen of cyanamide to yield the desired N,N'-disubstituted cyanoguanidine.

Figure 2: Reaction pathway for the EDC-mediated conversion of thioureas to N,N'-disubstituted cyanoguanidines.

Detailed Experimental Protocol: EDC-Mediated Synthesis

This protocol outlines a general one-pot procedure for the synthesis of N,N'-disubstituted cyanoguanidines from the corresponding thioureas using EDC.

Materials:

-

N,N'-Disubstituted thiourea (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

Cyanamide (2.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of the N,N'-disubstituted thiourea (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.0 eq).

-

EDC Addition: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution at room temperature. Stir the mixture for 1-2 hours.

-

Cyanamide Addition: Add cyanamide (2.0 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N,N'-disubstituted cyanoguanidine.

Microwave-Assisted Protocol

For a more rapid synthesis, a microwave-assisted approach can be employed.

Materials:

-

N,N'-Diaryl thiourea (1.0 eq)

-

EDC·HCl (1.5 eq)

-

Cyanamide (2.0 eq)

-

Triethylamine (2.0 eq)

-

2-Propanol

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine the N,N'-diaryl thiourea (1.0 eq), EDC·HCl (1.5 eq), cyanamide (2.0 eq), and triethylamine (2.0 eq) in 2-propanol.

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 80-100 °C for 15-30 minutes.

-

Work-up and Purification: After cooling, the product often precipitates. The solid can be collected by filtration, washed with a cold solvent, and recrystallized if necessary.

Data Presentation: Comparison of Conventional and Microwave Synthesis

| Entry | Thiourea | Method | Time | Yield (%) |

| 1 | N,N'-Diphenylthiourea | Conventional | 24 h | 78 |

| 2 | N,N'-Diphenylthiourea | Microwave | 20 min | 95 |

| 3 | N,N'-Bis(4-chlorophenyl)thiourea | Conventional | 24 h | 75 |

| 4 | N,N'-Bis(4-chlorophenyl)thiourea | Microwave | 25 min | 92 |

Method 3: From Diphenyl N-Cyanocarbonimidate

This classical method involves the sequential reaction of diphenyl N-cyanocarbonimidate with two different amines, allowing for the synthesis of unsymmetrically substituted cyanoguanidines.

Mechanistic Rationale

The reaction proceeds in two steps. First, a primary amine displaces one of the phenoxy groups of diphenyl N-cyanocarbonimidate to form an N-cyano-O-phenylisourea intermediate. In the second step, a second amine displaces the remaining phenoxy group to yield the final N''-substituted-N-cyanoguanidine.[3]

Figure 3: Stepwise synthesis of N,N'-disubstituted cyanoguanidines from diphenyl N-cyanocarbonimidate.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an unsymmetrically substituted cyanoguanidine.

Materials:

-

Diphenyl N-cyanocarbonimidate (1.0 eq)

-

Primary amine 1 (1.0 eq)

-

Primary amine 2 (1.2 eq)

-

Propan-2-ol

Procedure:

-

Formation of Isourea Intermediate: In a round-bottom flask, dissolve diphenyl N-cyanocarbonimidate (1.0 eq) in propan-2-ol. Add the first primary amine (1.0 eq) and stir the mixture at room temperature for 2-4 hours. The formation of the N-cyano-O-phenylisourea intermediate can be monitored by TLC.

-

Formation of Cyanoguanidine: To the reaction mixture containing the isourea intermediate, add the second primary amine (1.2 eq). Heat the mixture to reflux and maintain for 6-12 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration and wash with cold propan-2-ol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Characterization of N''-Substituted-N-Cyanoguanidines

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the substituent groups. The NH protons of the cyanoguanidine moiety often appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum is particularly informative. The carbon of the cyano group (C≡N) typically appears in the range of 115-120 ppm. The guanidinic carbon (C=N) resonates further downfield, usually in the range of 155-165 ppm.

Example: N''-Phenyl-N-cyanoguanidine

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.55 (br s, 1H, NH), 7.50-7.20 (m, 5H, Ar-H), 6.90 (br s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5 (C=N), 140.2 (Ar-C), 129.1 (Ar-CH), 123.5 (Ar-CH), 120.8 (Ar-CH), 117.5 (C≡N).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for N''-substituted-N-cyanoguanidines include:

-

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bonds.

-

C≡N stretching: A sharp, strong absorption band around 2150-2250 cm⁻¹ for the nitrile group.[4]

-

C=N stretching: An absorption band in the region of 1600-1680 cm⁻¹ for the guanidinic C=N bond.

Safety and Handling

-

Dicyandiamide: Dicyandiamide is a relatively stable and low-toxicity compound. However, it is a fine powder and inhalation of dust should be avoided.[5]

-

Cyanamide: Cyanamide is toxic and should be handled with care in a well-ventilated fume hood. It can cause skin and eye irritation.

-

EDC·HCl: EDC is a water-soluble carbodiimide and can be an irritant. Avoid inhalation and contact with skin and eyes.

-

Solvents: The organic solvents used in these syntheses (e.g., THF, DCM, propan-2-ol) are flammable and should be handled in a fume hood away from ignition sources.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no product yield | Incomplete reaction, decomposition of starting materials or product, incorrect stoichiometry. | Monitor the reaction closely by TLC. Ensure reagents are pure and dry. Optimize reaction time and temperature. Check the stoichiometry of all reagents. |

| Formation of multiple byproducts | Side reactions due to harsh conditions, impurities in starting materials. | Use milder reaction conditions (e.g., lower temperature). Purify starting materials before use. Choose a more selective synthetic route. |

| Difficulty in product purification | Product is an oil or has similar polarity to impurities. | Try different solvent systems for recrystallization or column chromatography. Consider converting the product to a salt for easier purification. |

Conclusion

The synthesis of N''-substituted-N-cyanoguanidines is a well-established field with several robust and versatile methods available to the synthetic chemist. The choice of the optimal synthetic route depends on the specific target molecule and the available starting materials. The protocols detailed in this guide, based on direct condensation, conversion from thioureas, and the use of diphenyl N-cyanocarbonimidate, provide a solid foundation for the successful synthesis and characterization of this important class of compounds. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can confidently prepare a wide range of N''-substituted-N-cyanoguanidines for applications in drug discovery and development.

References

- Mitsui Petrochemical Industries Ltd. (1990). Cyanoguanidine derivative and process for preparation thereof.

-

Atwal, K. S., et al. (1989). A facile synthesis of cyanoguanidines from corresponding thioureas is reported using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (water soluble carbodiimide). ResearchGate. [Link]

-

Besselièvre, F., & Piguel, S. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001–1040. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

-

Cunningham, I. D. (1991). The Chemistry of Diphenyl N-Cyanocarbonimidate. University College London. [Link]

-

Organic Syntheses. (n.d.). Guanylthiourea. [Link]

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

-

Hamilton, S. K., Wilkinson, D. E., Hamilton, G. S., & Wu, Y.-Q. (2005). Microwave-Assisted Synthesis of N,N′-Diaryl Cyanoguanidines. Organic Letters, 7(12), 2429–2431. [Link]

-

Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. [Link]

-

Chen, Y., et al. (2025). Mechanistic Insights into Copper-Catalyzed Asymmetric Cyanation of Allylic C-H Bonds. Journal of the American Chemical Society. [Link]

-

Toste, F. D., & LaLonde, R. L. (2013). Copper's Contribution to Amination Catalysis. Science, 341(6146), 614-615. [Link]

-

Wikipedia. (2023, November 28). Pinacidil. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

N-Cyano-N'-methylguanidine stability issues and degradation pathways

Welcome to the technical support center for N-Cyano-N'-methylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments.

Introduction: Understanding the Chemistry of N-Cyano-N'-methylguanidine

N-Cyano-N'-methylguanidine is a molecule of interest in various research and development fields due to its reactive nature and structural similarity to important pharmaceutical compounds. The stability of this compound is a critical factor in its handling, storage, and application. The presence of the cyano and guanidine functional groups imparts specific reactivity that can lead to degradation under certain conditions. This guide will delve into the factors influencing its stability and the likely degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Cyano-N'-methylguanidine in my experiments?

A1: The stability of N-Cyano-N'-methylguanidine is primarily influenced by pH, temperature, and exposure to light. Like many guanidinium compounds, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition, although this is generally less common for this specific structure compared to compounds with strong chromophores.

Q2: I am dissolving N-Cyano-N'-methylguanidine in an aqueous buffer for my assay. What pH range is recommended for optimal stability?

A2: Based on data from structurally related compounds like cimetidine, N-cyanoguanidine derivatives are generally most stable in neutral aqueous solutions.[1] It is advisable to maintain your buffered solutions within a pH range of 6.0 to 7.5 to minimize hydrolysis. Strongly acidic or alkaline conditions should be avoided, especially during prolonged storage or at elevated temperatures.

Q3: Can I anticipate the major degradation products of N-Cyano-N'-methylguanidine?

A3: Yes, based on the known chemistry of the N-cyanoguanidine moiety, the most probable degradation pathway is the hydrolysis of the cyano group. This can occur in a stepwise manner. The initial hydrolysis product is likely to be the corresponding urea derivative, N-methyl-N'-carbamoylguanidine. Under more forceful conditions, this urea derivative could potentially hydrolyze further to yield N-methylguanidine.[1]

Q4: How should I properly store my stock solutions of N-Cyano-N'-methylguanidine?

A4: For optimal stability, stock solutions should be prepared in a neutral buffer (pH 6.0-7.5) or an appropriate organic solvent where the compound is stable. It is recommended to store these solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage. To prevent photolytic degradation, protect the solutions from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Loss of compound potency or inconsistent results over time. | Degradation of N-Cyano-N'-methylguanidine in solution. | Prepare fresh solutions before each experiment. If using stored solutions, perform a quick purity check using a suitable analytical method like HPLC. Ensure storage conditions are optimal (neutral pH, low temperature, protection from light). |

| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products. | Compare the chromatogram of a fresh sample with that of an aged or stressed sample. The new peaks are likely degradants. Refer to the proposed degradation pathway to hypothesize their identities. Consider using mass spectrometry (LC-MS) for definitive identification. |

| Poor recovery of the compound from a sample matrix. | Interaction of the compound with matrix components or instability in the extraction solvent. | Evaluate the stability of N-Cyano-N'-methylguanidine in your specific sample matrix and extraction solvent. Adjust the pH of the extraction solvent to be near neutral if possible. Minimize the time between sample preparation and analysis. |

| Precipitation of the compound in my aqueous buffer. | The compound has limited solubility in the chosen buffer, or the pH is affecting solubility. | Determine the solubility of N-Cyano-N'-methylguanidine in your buffer system. You may need to adjust the buffer concentration or add a small percentage of a co-solvent like acetonitrile or methanol to improve solubility. Ensure the pH of the buffer is within the optimal range for both solubility and stability. |

Degradation Pathways and Mechanisms

The primary degradation pathway for N-Cyano-N'-methylguanidine in aqueous environments is anticipated to be hydrolysis. The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to nucleophilic attack by water or hydroxide ions.

Hydrolytic Degradation

Under both acidic and basic conditions, the cyano group can undergo hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrogen of the cyano group is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide (in this case, a urea derivative).

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbon of the cyano group, forming a cyanohydrin-like intermediate that rearranges to the corresponding urea derivative.

Further hydrolysis of the resulting N-methyl-N'-carbamoylguanidine to N-methylguanidine is possible under more stringent conditions, such as prolonged exposure to strong acids or bases at high temperatures.[1]

Caption: Proposed hydrolytic degradation pathway of N-Cyano-N'-methylguanidine.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a systematic approach to evaluate the stability of N-Cyano-N'-methylguanidine under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of N-Cyano-N'-methylguanidine under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

N-Cyano-N'-methylguanidine

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphate buffer, pH 7.0

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-Cyano-N'-methylguanidine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. For more aggressive conditions, use 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. For more aggressive conditions, use 1 M NaOH. Incubate at 60°C for 24 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of high-purity water. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose a solution of N-Cyano-N'-methylguanidine (e.g., 100 µg/mL in water or a transparent solvent) to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze all samples by a stability-indicating HPLC method.

-

Caption: Workflow for a forced degradation study of N-Cyano-N'-methylguanidine.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating N-Cyano-N'-methylguanidine from its potential degradation products.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a low wavelength (e.g., 210-220 nm) if the compound lacks a strong chromophore.

-

Injection Volume: 10 µL

Method Development and Optimization:

-

Initial Screening: Inject a solution of the pure N-Cyano-N'-methylguanidine to determine its retention time.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation study that show significant degradation.

-

Method Optimization:

-

If co-elution of the parent peak and degradation products occurs, adjust the gradient slope, initial and final mobile phase compositions, and gradient time.

-

To improve peak shape, especially for the basic guanidine moiety, ensure the mobile phase is acidic. If formic acid is insufficient, consider using a different buffer system (e.g., phosphate buffer at a low pH).

-

If resolution is still inadequate, try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

-

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

- Paulmichl, M. (1986). Unpublished study. As cited in OECD SIDS. (2004). Cyanoguanidine.

- Bajaj, S., Singla, D., & Sakhuga, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129–138.

- El-Khateeb, S. Z., Amer, S. M., Abdel Razek, S. A., & Amer, M. M. (1998). Stability-Indicating Methods for the Determination of Cimetidine Using Derivative and Fourier-Transform Infrared Spectrophotometry. Spectroscopy Letters, 31(7), 1415-1429.

- Boreham, D. R., & Fozard, J. R. (1980). A sensitive and reliable RP-HPLC method for the detection of cimetidine-a H2 receptor antagonist in human plasma.

- OECD SIDS. (2004). Cyanoguanidine.

- Borges, K. B., et al. (2015). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation.

- Canonica, S., & Laubscher, H. U. (2008). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 42(16), 6025–6031.

- Castillo, M. A., et al. (2005). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. The Journal of Organic Chemistry, 70(18), 7176–7182.

Sources

Technical Support Center: Recrystallization of N-Cyano-N'-methylguanidine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of N-Cyano-N'-methylguanidine. This document offers troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and supporting technical data to ensure the successful purification of this compound.

Troubleshooting Guide: Common Issues in N-Cyano-N'-methylguanidine Recrystallization

This section addresses specific problems that may be encountered during the recrystallization of N-Cyano-N'-methylguanidine, providing explanations for the underlying causes and actionable solutions.

Q1: My N-Cyano-N'-methylguanidine will not fully dissolve in the hot solvent, even after adding a large volume.

-

Possible Cause 1: Incorrect Solvent Choice. The solubility of N-Cyano-N'-methylguanidine is highly dependent on the solvent. While it is generally soluble in polar solvents, the specific choice is critical.

-

Solution 1: Consult the solubility data table below. For N-Cyano-N'-methylguanidine, polar solvents like water, methanol, and ethanol are good starting points. Ensure you are using a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Possible Cause 2: Insufficient Temperature. The solvent may not be hot enough to reach the required dissolution temperature.

-

Solution 2: Ensure your solvent is heated to its boiling point, or just below it, to maximize the solubility of the compound. Use a condenser to prevent solvent loss during heating.

-

Possible Cause 3: Insoluble Impurities. The undissolved material may be an insoluble impurity from the synthesis.

-

Solution 3: If the majority of your compound has dissolved and a small amount of solid remains, this is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.

Q2: After cooling, no crystals have formed, or only a very small amount has precipitated.

-

Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility at a given temperature.

-

Solution 1: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate nucleation. Alternatively, add a small seed crystal of pure N-Cyano-N'-methylguanidine to the solution.

-

Possible Cause 2: Too Much Solvent. Using an excessive amount of solvent will result in a solution that is not saturated enough for crystallization to occur upon cooling.

-

Solution 2: If you suspect too much solvent was used, you can evaporate some of the solvent to increase the concentration of the N-Cyano-N'-methylguanidine and then allow the solution to cool again.

-

Possible Cause 3: Cooling Too Rapidly. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals.

-

Solution 3: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual temperature change encourages the formation of larger, purer crystals.

Q3: The recrystallized product is discolored or appears oily.

-

Possible Cause 1: Presence of Colored Impurities. The crude material may contain colored impurities that are co-soluble with your product in the chosen solvent.

-

Solution 1: Add a small amount of activated carbon to the hot solution before the hot filtration step. The activated carbon will adsorb many colored impurities. Use only a small amount, as excessive use can also adsorb your desired product.

-

Possible Cause 2: "Oiling Out." The compound may be coming out of solution as a liquid (an oil) rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

-

Solution 2: Reheat the solution until the oil redissolves. You can then try adding a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power of the solvent system. Allow the solution to cool more slowly.

Q4: The melting point of my recrystallized N-Cyano-N'-methylguanidine is still broad or lower than the literature value (91-92 °C).[1]

-

Possible Cause 1: Incomplete Removal of Impurities. The chosen recrystallization solvent may not be effective at separating the specific impurities present in your crude product.

-

Solution 1: Consider a different recrystallization solvent or a solvent pair. For example, if a single solvent is not providing adequate purification, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective. A mixture of isopropanol and ether has been used for a related compound.

-

Possible Cause 2: Residual Solvent. The crystals may not be completely dry and could still contain residual solvent, which can depress the melting point.

-

Solution 2: Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-Cyano-N'-methylguanidine?

The ideal solvent for recrystallization is one in which N-Cyano-N'-methylguanidine is highly soluble at high temperatures and poorly soluble at low temperatures. Based on data for the closely related 2-Cyanoguanidine, polar solvents such as water, methanol, and ethanol are good candidates.[2][3][4] The choice will also depend on the impurities you are trying to remove. It is recommended to perform small-scale solubility tests with a few different solvents to determine the optimal one for your specific sample.

Q2: What are the likely impurities in my crude N-Cyano-N'-methylguanidine?

Common synthesis routes for N-Cyano-N'-methylguanidine involve the reaction of sodium dicyanamide with methylamine hydrochloride. Therefore, potential impurities could include unreacted starting materials, as well as byproducts such as methyl derivatives of diguanide. The presence of these impurities can affect the crystallization process and the purity of the final product.

Q3: How can I improve the yield of my recrystallization?

To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product. Avoid using an excess of solvent, as this will keep more of your compound dissolved in the mother liquor upon cooling. Also, ensure that the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q4: Can I use a solvent mixture for recrystallization?

Yes, a solvent mixture, or a solvent/anti-solvent system, can be very effective. This is particularly useful if you cannot find a single solvent with the desired solubility properties. In this technique, you dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. A small addition of the "good" solvent should clarify the solution, which is then allowed to cool slowly.

Q5: What is the importance of slow cooling?

Slow cooling allows for the gradual and orderly growth of crystals. This process is selective, meaning that the molecules of the desired compound will preferentially incorporate into the growing crystal lattice, while impurity molecules will remain in the solution. Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product.

Detailed Experimental Protocol for Recrystallization

This protocol provides a step-by-step guide for the recrystallization of N-Cyano-N'-methylguanidine.

1. Solvent Selection:

-

Place a small amount (e.g., 20-30 mg) of the crude N-Cyano-N'-methylguanidine into several test tubes.

-

Add a few drops of a different test solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) to each test tube at room temperature. Observe the solubility.

-

If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility at an elevated temperature.

-

The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

-

Place the crude N-Cyano-N'-methylguanidine in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).

-

Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

3. Decolorization (if necessary):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a very small amount of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

-

If there are insoluble impurities or if activated carbon was used, perform a hot filtration to remove them.

-

Preheat a funnel and a receiving flask to prevent premature crystallization.

-

Quickly pour the hot solution through a fluted filter paper into the receiving flask.

5. Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

-

Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.

6. Isolation and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

7. Drying:

-

Dry the purified crystals thoroughly under vacuum to remove any residual solvent.

-

Determine the melting point of the dried crystals to assess their purity. The melting point of pure N-Cyano-N'-methylguanidine is 91-92 °C.[1]

Data Presentation

Table 1: Solubility of 2-Cyanoguanidine (a close analog of N-Cyano-N'-methylguanidine) in Various Solvents at Different Temperatures

| Temperature (K) | Water (mole fraction x 10³) | Methanol (mole fraction x 10³) | Ethanol (mole fraction x 10³) | Acetone (mole fraction x 10³) |

| 278.15 | 3.034 | 14.098 | 3.744 | 7.438 |

| 283.15 | 4.521 | 16.832 | 4.682 | 8.321 |

| 288.15 | 6.753 | 20.115 | 5.854 | 9.385 |

| 293.15 | 9.982 | 24.053 | 7.321 | 10.662 |

| 298.15 | 14.576 | 28.764 | 9.168 | 12.198 |

| 303.15 | 20.987 | 34.381 | 11.493 | 14.045 |

| 308.15 | 26.523 | 41.045 | 14.412 | 16.267 |

| 313.15 | - | 48.912 | 17.987 | 18.943 |

| 318.15 | - | 58.143 | 22.314 | 22.154 |

| 323.15 | - | 68.911 | 27.498 | 25.991 |

| Data adapted from the study on 2-Cyanoguanidine for illustrative purposes.[2][3][4] |

Experimental Workflow Diagram

Caption: Recrystallization workflow for N-Cyano-N'-methylguanidine.

References

-

Experimental measurement and correlation of the solubility of 2-Cyanoguanidine in different pure solvents. ResearchGate. (2025, August 7). Retrieved from [Link]

-

Equilibrium Solubilities of 2-Cyanoguanidine in Water + (Ethane-1,2-diol or N,N-Dimethylformamide) Mixtures at Different Temperatures: An Experimental and Correlational Study. Journal of Chemical & Engineering Data. (2019). Retrieved from [Link]

-

Comments on “Experimental measurement and correlation of the solubility of 2-Cyanoguanidine in different pure solvents”. ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Guanidine Compounds

Welcome to the technical support center for the analysis of guanidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenging peak shapes, specifically peak tailing, during HPLC analysis. Guanidine compounds, due to their inherent chemical properties, present a unique set of challenges in reversed-phase chromatography. This document provides in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my guanidine compound peak severely tailing on a standard C18 column?

A1: The Root Cause: Strong Secondary Silanol Interactions

Peak tailing for guanidine compounds is overwhelmingly caused by a strong, undesirable secondary interaction between the analyte and the stationary phase.[1] Here's the breakdown of this mechanism:

-

Guanidine's High Basicity: Guanidine is an extremely strong base, with a pKa of its conjugate acid (the guanidinium ion) around 13.6.[2] This means that in typical reversed-phase mobile phases (pH 2-8), your guanidine compound will be fully protonated and carry a permanent positive charge (R-NH-C(=NH₂⁺)-NH₂).

-

The Problematic Silica Surface: Standard silica-based HPLC columns, including C18, are built on a silica backbone. The surface of this silica is populated with silanol groups (Si-OH).[3] These silanols are weakly acidic and become deprotonated (ionized) to form negatively charged silanates (Si-O⁻) at mobile phase pH values above approximately 3-4.[4]

-

The Interaction: The positively charged guanidinium ion is strongly attracted to these negatively charged silanate groups via a powerful ion-exchange interaction.[5][6] While the primary retention mechanism on a C18 column should be hydrophobic interaction, this secondary ionic interaction is often stronger and kinetically slower. Molecules that undergo this interaction are retained longer than those that don't, leading to a "tail" on the backside of the peak.[7]

This primary cause is visualized in the diagram below.

Caption: Unwanted ionic interaction causing peak tailing.

Q2: How can I fix peak tailing? My first step is mobile phase optimization.

A2: Control the Chemistry with pH and Additives

Since the problem is ionic, the solution is to control the ionization of either the silanol groups or the analyte. As guanidine is always charged, our focus must be on the stationary phase.

Strategy 1: Suppress Silanol Ionization by Lowering Mobile Phase pH

The most effective initial step is to operate at a low mobile phase pH. By lowering the pH to a range of 2.5 - 3.0, you fully protonate the residual silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge.[1] This eliminates the strong ion-exchange interaction, leading to a dramatic improvement in peak shape.

Experimental Protocol: Mobile Phase pH Adjustment

-

Prepare Aqueous Phase: Start with HPLC-grade water.

-

Add Acid Modifier: Add a small concentration of an acid like Trifluoroacetic Acid (TFA) or Formic Acid. A common starting point is 0.1% (v/v).

-

Verify pH: Use a calibrated pH meter to confirm the aqueous portion of your mobile phase is between pH 2.5 and 3.0. This is a critical step for reproducibility.[8]

-

Mix Mobile Phase: Combine the acidified aqueous phase with your organic solvent (e.g., Acetonitrile) to the desired ratio.

-

Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy 2: Use Mobile Phase Additives as Silanol Blockers or Ion-Pairing Agents

Mobile phase additives serve a dual purpose: they control pH and can also improve peak shape through other mechanisms.

-

Trifluoroacetic Acid (TFA): At 0.1%, TFA sets the pH to around 2.1 and acts as an effective ion-pairing agent.[9][10] The negatively charged trifluoroacetate anion can pair with the positively charged guanidinium ion, masking its charge and improving its hydrophobic retention while also competing with silanols. Caution: TFA is a strong ion-pairing agent and can suppress ionization in mass spectrometry (MS) detectors.[9]

-

Formic Acid: A good alternative for LC-MS applications. At 0.1%, it sets the pH to approximately 2.7, which is usually sufficient to protonate silanols. It is less aggressive as an ion-pairing agent than TFA.

-

Buffers (e.g., Ammonium Formate, Ammonium Acetate): If you need to operate at a specific pH higher than 3, using a true buffer is essential for method robustness.[11] A buffer resists small changes in pH that can lead to retention time drift and poor peak shape.[8]

Data Presentation: Comparison of Mobile Phase Additives

| Additive (0.1% Conc.) | Typical pH | Primary Mechanism for Peak Shape | MS Compatibility | Pros | Cons |

| Trifluoroacetic Acid (TFA) | ~2.1 | Silanol suppression, strong ion-pairing[9][12] | Poor | Excellent peak shape for UV detection | Strong ion suppression, can be difficult to remove from the system[9] |

| Formic Acid | ~2.7 | Silanol suppression | Excellent | Good balance of pH control and MS compatibility | May not provide sufficient peak shape improvement for very strong bases |

| Ammonium Formate Buffer | Adjustable (2-5) | Silanol suppression, pH buffering | Excellent | Provides stable pH for method robustness[11] | Requires careful pH adjustment and preparation |

Q3: I've optimized my mobile phase, but the tailing is still not acceptable. What about the column?

A3: Choose a More Inert Stationary Phase

If mobile phase optimization is insufficient, the column itself is the next target. Not all C18 columns are created equal when it comes to analyzing basic compounds.

-

Use a Modern, High-Purity, End-Capped Column: Older columns (Type A silica) often have higher metal content and more acidic silanols.[7] Modern columns are made with high-purity silica (Type B) and are "end-capped"—a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanols to make them inert.[3] While end-capping is never 100% complete, it significantly reduces active sites.

-

Select an "Ultra-Inert" or "Base-Deactivated" Column: Many manufacturers now offer columns specifically designed for basic compounds.[13] These phases utilize advanced bonding and end-capping technologies to provide the lowest possible silanol activity, resulting in superior peak shapes for challenging bases like guanidine.[4]

-

Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group can help to shield the analyte from interacting with underlying silanols.

Experimental Protocol: Column Screening

-

Select Candidates: Choose 2-3 columns for evaluation: a modern, well-end-capped C18; an "ultra-inert" C18; and potentially a polar-embedded phase.

-

Establish a Standard Method: Use your best-optimized mobile phase from the previous step (e.g., 0.1% Formic Acid in Water/Acetonitrile).

-

Test Each Column: Under identical conditions (mobile phase, flow rate, temperature, sample concentration), inject your guanidine standard onto each column.

-

Compare Peak Asymmetry: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) for each column. An ideal peak has a value of 1.0; values >1.5 are generally considered significant tailing.[14]

Q4: Reversed-phase is just not working. What are my alternative chromatographic options?

A4: Embrace Different Retention Mechanisms: HILIC and Mixed-Mode

For highly polar and basic compounds like guanidine, sometimes it's best to switch from a separation mode that is fighting against the analyte's properties to one that leverages them.

1. Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent technique for retaining and separating very polar compounds that show little or no retention in reversed-phase.[15] In HILIC, the mobile phase is highly organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of a polar stationary phase (like bare silica, amide, or diol).

-

Advantages: Excellent retention for guanidine, uses MS-friendly mobile phases.[16][17]

-

Considerations: Requires careful equilibration, can be sensitive to the water content of the sample solvent.